molecular formula C22H15ClN4O2 B3909284 1,3-benzodioxole-5-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone CAS No. 6049-92-9

1,3-benzodioxole-5-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

Cat. No. B3909284
CAS RN: 6049-92-9
M. Wt: 402.8 g/mol
InChI Key: DQJAJWGJRWBVNS-WYMPLXKRSA-N
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Description

1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is an organic compound with the formula C6H4O2CH2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Hydrazone is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used in the synthesis of other organic compounds.


Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives often involves a nucleophilic substitution reaction . For example, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde involves a nucleophilic substitution reaction (S N 2) of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .


Molecular Structure Analysis

The molecular structure of 1,3-benzodioxole derivatives can be analyzed using conventional spectroscopic methods such as 1H NMR and 13C NMR . The information can be corroborated through the characterization by pyrolysis coupled to the mass spectrometer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-benzodioxole include a density of 1.064 g cm^−3, a boiling point of 172–173 °C, and a molar mass of 122.123 g·mol^−1 .

Mechanism of Action

The mechanism of action of 1,3-benzodioxole derivatives can also vary widely. Some derivatives have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The probable mechanisms are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .

Safety and Hazards

The safety and hazards of 1,3-benzodioxole derivatives can vary depending on the specific derivative. For example, 6-Chloro-1,3-benzodioxole-5-carboxaldehyde has a GHS07 pictogram, a warning signal word, and hazard statements H315, H319, and H335 .

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloro-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-16-7-8-18-17(11-16)21(15-4-2-1-3-5-15)26-22(25-18)27-24-12-14-6-9-19-20(10-14)29-13-28-19/h1-12H,13H2,(H,25,26,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJAJWGJRWBVNS-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417399
Record name BAS 00163881
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6049-92-9
Record name BAS 00163881
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-benzodioxole-5-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
Reactant of Route 2
1,3-benzodioxole-5-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

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